molecular formula C8H7IO3 B12822692 3-Hydroxy-5-iodo-4-methoxybenzaldehyde CAS No. 54246-07-0

3-Hydroxy-5-iodo-4-methoxybenzaldehyde

Cat. No.: B12822692
CAS No.: 54246-07-0
M. Wt: 278.04 g/mol
InChI Key: WLVONXUJGXQSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde typically involves the iodination of vanillin. One common method is the electrophilic aromatic substitution reaction, where vanillin is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Acetic acid or a mixture of acetic acid and water

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodo-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF for azide substitution or thiourea for thiol substitution.

Major Products

    Oxidation: 3-Hydroxy-5-iodo-4-methoxybenzoic acid

    Reduction: 3-Hydroxy-5-iodo-4-methoxybenzyl alcohol

    Substitution: 3-Hydroxy-5-azido-4-methoxybenzaldehyde or 3-Hydroxy-5-mercapto-4-methoxybenzaldehyde

Scientific Research Applications

3-Hydroxy-5-iodo-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, potentially influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): The parent compound, lacking the iodine atom.

    3-Hydroxy-4-methoxybenzaldehyde: Similar structure but without the iodine atom.

    5-Iodovanillin: Another name for 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

Uniqueness

The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its non-iodinated counterparts and useful in applications where iodine’s reactivity is advantageous.

Properties

CAS No.

54246-07-0

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

3-hydroxy-5-iodo-4-methoxybenzaldehyde

InChI

InChI=1S/C8H7IO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3

InChI Key

WLVONXUJGXQSRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.